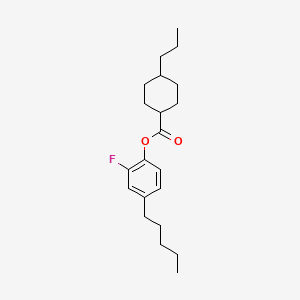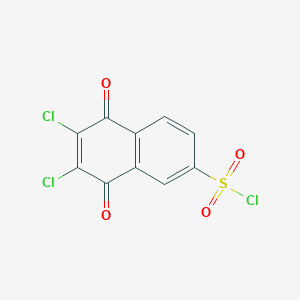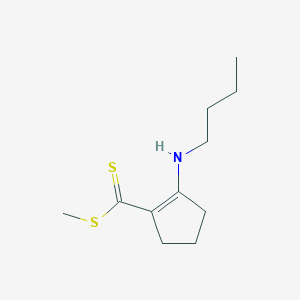![molecular formula C9H12NO6P B14351720 Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate CAS No. 90436-77-4](/img/structure/B14351720.png)
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is notable for its unique structural features, including a hydroxy group and a nitrophenyl group attached to the phosphonate moiety. It is used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . For instance, trimethylphosphite can react with methyl iodide to produce dimethyl methylphosphonate, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Microwave irradiation and visible-light illumination are also employed to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, amino derivatives, and various substituted phosphonates .
Scientific Research Applications
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrophenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
2-Hydroxyethylphosphonate: Another organophosphorus compound with similar reactivity.
Aminophosphonates: Compounds with an amino group attached to the phosphonate moiety, used in medicinal chemistry.
Uniqueness
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is unique due to its combination of a hydroxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required .
Properties
CAS No. |
90436-77-4 |
|---|---|
Molecular Formula |
C9H12NO6P |
Molecular Weight |
261.17 g/mol |
IUPAC Name |
dimethoxyphosphoryl-(2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO6P/c1-15-17(14,16-2)9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,1-2H3 |
InChI Key |
DWXPGNKJVLIZHP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
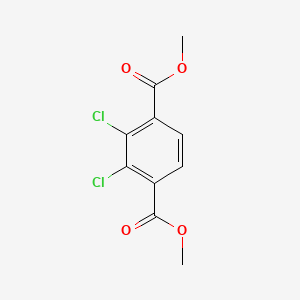

![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

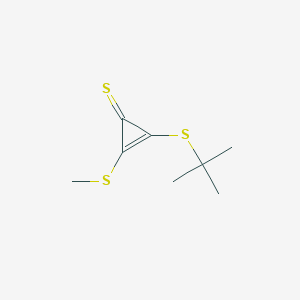
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
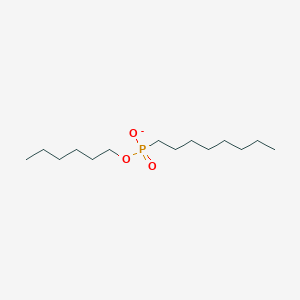
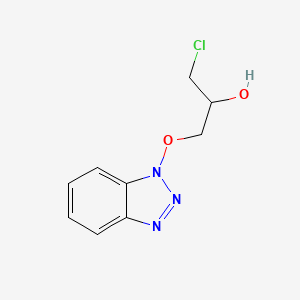
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
